tert-butyl (3R)-3-amino-5-methylhexanoate
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Overview
Description
tert-Butyl (3R)-3-amino-5-methylhexanoate: is an organic compound that features a tert-butyl ester group, an amino group, and a methyl group on a hexanoate backbone
Mechanism of Action
Target of Action
The tert-butyl group, a component of this compound, is known for its unique reactivity pattern and its implications in various biosynthetic and biodegradation pathways .
Mode of Action
The tert-butyl group is known to elicit a unique reactivity pattern, which is highlighted by its characteristic applications in chemical transformations . This suggests that the compound may interact with its targets through chemical transformations, leading to changes in the targets’ functions .
Biochemical Pathways
The tert-butyl group is known to be relevant in various biosynthetic and biodegradation pathways . This suggests that the compound may influence these pathways, leading to downstream effects.
Result of Action
The tert-butyl group is known for its unique reactivity pattern, suggesting that the compound may induce specific molecular and cellular changes .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Esterification: One common method involves the esterification of (3R)-3-amino-5-methylhexanoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to drive the reaction to completion.
Flow Microreactor Systems: A more sustainable and efficient method involves the use of flow microreactor systems.
Industrial Production Methods: Industrial production often employs continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions are crucial to achieving high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (3R)-3-amino-5-methylhexanoate can undergo oxidation reactions, particularly at the amino group, leading to the formation of oximes or nitro compounds.
Reduction: The compound can be reduced to form primary amines or alcohols, depending on the specific reagents and conditions used.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups such as halides or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products:
Oxidation: Formation of oximes or nitro compounds.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of halides or hydroxyl derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Biology:
Biocatalysis: The tert-butyl group is known for its role in biocatalytic processes, where it can enhance the stability and reactivity of enzymes.
Medicine:
Drug Development: The compound’s unique structure makes it a valuable building block in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry:
Comparison with Similar Compounds
tert-Butyl (3R)-3-amino-5-methylpentanoate: Similar structure but with a shorter carbon chain.
tert-Butyl (3R)-3-amino-5-methylheptanoate: Similar structure but with a longer carbon chain.
tert-Butyl (3R)-3-amino-5-methylhexanoic acid: Similar structure but with a carboxylic acid group instead of an ester group.
Uniqueness: tert-Butyl (3R)-3-amino-5-methylhexanoate is unique due to the presence of both the tert-butyl ester and amino groups on the same molecule. This combination imparts distinct reactivity and stability, making it a versatile intermediate in various chemical and biological applications .
Biological Activity
tert-butyl (3R)-3-amino-5-methylhexanoate is a chiral amino acid derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound is characterized by its unique molecular structure, which includes a tert-butyl group that enhances its lipophilicity and possibly its biological interactions. The compound is primarily studied for its role in enzyme inhibition, metabolic pathways, and as a building block for synthesizing more complex molecules.
- Molecular Formula : C₁₁H₂₄N O₂
- Molecular Weight : 202.32 g/mol
- CAS Number : 166023-29-6
- IUPAC Name : this compound
- SMILES : CC(C)CC@@HCC(=O)OC(C)(C)C
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and metabolic pathways. Research indicates that it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This mechanism has been observed in studies focusing on aminopeptidases, where derivatives of this compound demonstrated significant inhibitory activity .
Enzyme Inhibition
A study highlighted the potential of this compound as an inhibitor of aminopeptidases, which are crucial in various physiological processes including protein metabolism. The compound's ability to bind effectively to the active sites of these enzymes suggests its utility in designing therapeutic agents targeting metabolic disorders.
Metabolic Pathways
The compound has been investigated for its role in metabolic pathways, particularly in the synthesis of other biologically active molecules. Its structural features allow it to serve as a versatile building block in organic synthesis, contributing to the development of pharmaceuticals .
Case Study 1: Synthesis and Biological Evaluation
In a recent investigation, this compound was synthesized and evaluated for its biological properties. The study focused on its antimicrobial activity against various pathogens. Results indicated that the compound exhibited moderate activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics .
Case Study 2: Structure-Activity Relationship (SAR)
Another study explored the SAR of related compounds containing the tert-butyl moiety. It was found that modifications to the side chains significantly impacted biological activity, indicating that the structural configuration around the amino acid backbone plays a critical role in determining efficacy against specific targets such as MRSA and other resistant strains .
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
3-Amino-2-hydroxy-5-methylhexanoic acid | Inhibitory activity against aminopeptidases | Enzyme binding |
2-Amino-3-methylhexanoic acid | Lesser inhibitory effects | Different functional group positioning |
3-Hydroxy-2-amino-5-methylhexanoic acid | Similar structure but varied effects | Variations in functional groups |
Properties
IUPAC Name |
tert-butyl 3-amino-5-methylhexanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-8(2)6-9(12)7-10(13)14-11(3,4)5/h8-9H,6-7,12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOPVTYXLFEVGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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